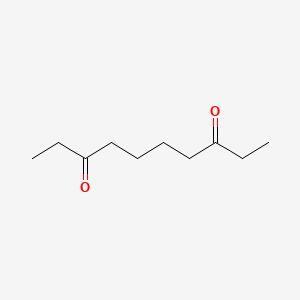
3,8-Decanedione
Description
3,8-Decanedione is an organic compound with the molecular formula C10H18O2 It is a diketone, meaning it contains two ketone groups located at the 3rd and 8th positions of the decane chain
Properties
CAS No. |
2955-63-7 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
decane-3,8-dione |
InChI |
InChI=1S/C10H18O2/c1-3-9(11)7-5-6-8-10(12)4-2/h3-8H2,1-2H3 |
InChI Key |
ZFWAUDWSFKXHEO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CCCCC(=O)CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,8-Decanedione can be synthesized through several methods. One common approach involves the oxidation of 3,8-decanediol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation and ensure high yield.
Industrial Production Methods: In industrial settings, this compound can be produced via the catalytic dehydrogenation of 3,8-decanediol. This process involves the use of metal catalysts such as palladium or platinum at elevated temperatures. The choice of catalyst and reaction conditions can significantly influence the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,8-Decanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: The ketone groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products:
Oxidation: Decanoic acid.
Reduction: 3,8-decanediol.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
3,8-Decanedione has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism by which 3,8-Decanedione exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, altering their activity. The diketone structure allows it to form stable complexes with metal ions, which can influence various biochemical pathways.
Comparison with Similar Compounds
2,9-Decanedione: Another diketone with ketone groups at the 2nd and 9th positions.
3,5-Decanedione: A diketone with ketone groups at the 3rd and 5th positions.
Uniqueness: 3,8-Decanedione is unique due to the specific positioning of its ketone groups, which influences its reactivity and applications. Compared to other diketones, it may offer distinct advantages in certain synthetic and industrial processes due to its stability and reactivity profile.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


